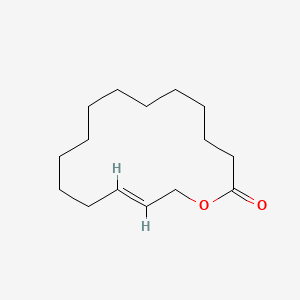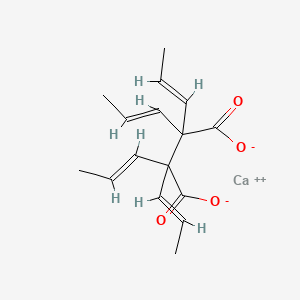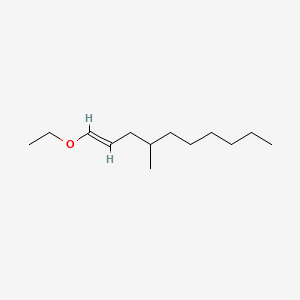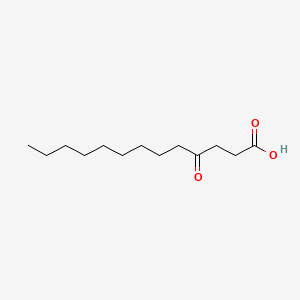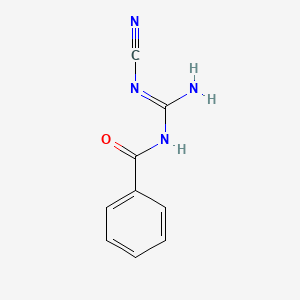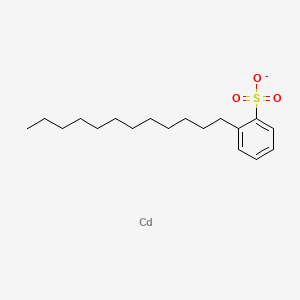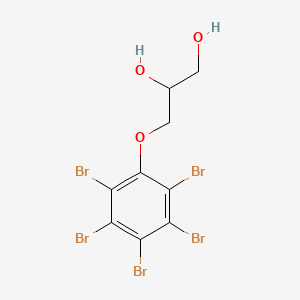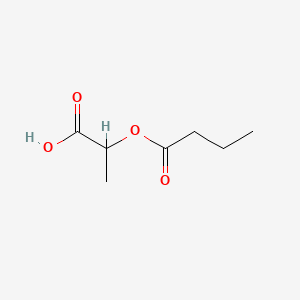
1-Carboxyethyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carboxyethyl butyrate is an ester compound with the molecular formula C7H12O4. It is formed by the esterification of butyric acid with 2-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Carboxyethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, butyric acid and 2-hydroxypropanoic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Carboxyethyl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-hydroxypropanoic acid.
Reduction: Reduction of the ester with reducing agents such as lithium aluminum hydride can produce the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Hydrolysis: Butyric acid and 2-hydroxypropanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Carboxyethyl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 1-carboxyethyl butyrate involves its hydrolysis to release butyric acid and 2-hydroxypropanoic acid. Butyric acid is known to act as a histone deacetylase inhibitor, which can modulate gene expression and exert anti-inflammatory effects. The compound may also interact with specific receptors and enzymes involved in metabolic pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl butyrate: An ester formed from butyric acid and ethanol, known for its fruity aroma.
Methyl butyrate: An ester formed from butyric acid and methanol, also known for its pleasant smell.
Propyl butyrate: An ester formed from butyric acid and propanol, used in flavorings and fragrances.
Uniqueness: 1-Carboxyethyl butyrate is unique due to its combination of butyric acid and 2-hydroxypropanoic acid, which imparts distinct chemical properties and potential biological activities. Unlike simple esters like ethyl butyrate or methyl butyrate, this compound has a more complex structure that can participate in a wider range of chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
84681-86-7 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-butanoyloxypropanoic acid |
InChI |
InChI=1S/C7H12O4/c1-3-4-6(8)11-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
QLSZXTYHGGLMNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




